N2-(3,4-dichlorophenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine
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Overview
Description
N2-(3,4-dichlorophenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with dichlorophenyl, morpholino, and phenyl groups. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Mechanism of Action
Target of Action
The compound N2-(3,4-dichlorophenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine, also known as N2-(3,4-dichlorophenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine, is a complex moleculeCompounds with similar structures, such as diuron and its metabolites, have been studied . Diuron, a phenylurea herbicide, has been found to inhibit photosynthesis in weeds and grasses .
Mode of Action
Similar compounds like diuron act by blocking the electron transport in photosystem ii (psii), thus inhibiting photosynthesis . This inhibition disrupts the energy production of the plant cells, leading to their death .
Biochemical Pathways
Similar compounds like diuron and its metabolites have been found to affect the photosynthetic electron transfer pathway . This disruption leads to a decrease in the production of ATP, a crucial molecule for energy transfer within cells .
Pharmacokinetics
Similar compounds like diuron are absorbed from the gastrointestinal system when provided orally to mammals and excreted in urine and feces .
Result of Action
Similar compounds like diuron and its metabolites have been found to cause increased lethality, decreased survival, and alterations in atp levels in caenorhabditis elegans .
Action Environment
Similar compounds like diuron have been found to persist in soil and aquatic environments, posing potential risks to non-target organisms .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is largely dependent on the specific structure and functional groups of the compound .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N2-(3,4-dichlorophenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine at different dosages in animal models are not well studied. Similar compounds have shown threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors, and to affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well studied. Similar compounds have been shown to interact with transporters or binding proteins, and to affect their localization or accumulation .
Subcellular Localization
Similar compounds have been shown to have targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3,4-dichlorophenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine typically involves the reaction of 3,4-dichloroaniline with cyanuric chloride, followed by the introduction of morpholine and phenylamine. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N2-(3,4-dichlorophenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazine ring.
Scientific Research Applications
N2-(3,4-dichlorophenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis reactions, particularly in the Mitsunobu reaction.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU): An herbicide that inhibits photosynthesis.
3,4-dichloroaniline: A metabolite of various herbicides with toxicological significance.
Uniqueness
N2-(3,4-dichlorophenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine is unique due to its triazine core structure, which imparts distinct chemical reactivity and biological activity. Unlike simpler analogs, this compound’s combination of substituents enhances its versatility in scientific research and industrial applications.
Properties
IUPAC Name |
2-N-(3,4-dichlorophenyl)-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N6O/c20-15-7-6-14(12-16(15)21)23-18-24-17(22-13-4-2-1-3-5-13)25-19(26-18)27-8-10-28-11-9-27/h1-7,12H,8-11H2,(H2,22,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWGSXOOWUZPEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)Cl)Cl)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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